molecular formula C12H14O B6167430 3-{[1,1'-bi(cyclopropane)]-2-yl}phenol CAS No. 228267-53-6

3-{[1,1'-bi(cyclopropane)]-2-yl}phenol

Cat. No.: B6167430
CAS No.: 228267-53-6
M. Wt: 174.2
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Description

Contextualization of Phenolic Cyclopropane (B1198618) Derivatives in Chemical Synthesis

The synthesis of molecules containing both phenolic and cyclopropyl (B3062369) moieties is an area of considerable interest in organic chemistry. Phenols are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, polymers, and other functional materials. mdpi.com Cyclopropanes, as the smallest carbocyclic rings, are highly strained and reactive, making them valuable intermediates and structural components. libretexts.org The combination of these two groups creates "phenolic cyclopropane derivatives," which possess a unique blend of properties.

The synthesis of these derivatives often involves the reaction of carbenes or carbenoids with alkenes to form the cyclopropane ring. libretexts.org Methods like the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation can be employed on phenolic substrates containing a double bond. youtube.com Conversely, cross-coupling reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling, can be used to attach a cyclopropyl group to a phenol (B47542) derivative. organic-chemistry.org The development of protocols for creating polysubstituted phenol derivatives through cycloaromatization has further expanded the toolkit for accessing complex structures. nih.gov These synthetic strategies are crucial for exploring the potential of this class of compounds in various applications.

Significance of the 1,1'-Bi(cyclopropane) Moiety in Molecular Design

The 1,1'-bi(cyclopropane) unit itself, with a CAS Number of 5685-46-1 for the parent hydrocarbon, introduces specific conformational constraints due to the nature of the spiro-like junction. pharmaffiliates.com Its incorporation into a larger molecule like 3-{[1,1'-bi(cyclopropane)]-2-yl}phenol fixes the spatial relationship between the phenol ring and the terminal cyclopropyl group, which can be critical for biological activity. The synthesis of related structures, such as bicyclopropenyl (a valence isomer of benzene), has been reported, highlighting the ongoing chemical interest in these unique bicyclic systems. wikipedia.org

Research Trajectories for Novel Synthetically Useful Phenols

The synthesis of phenols is a cornerstone of the chemical industry, but traditional methods like the cumene (B47948) process are energy-intensive and produce byproducts. nih.gov Consequently, a major trajectory in modern organic chemistry is the development of more efficient, selective, and environmentally benign methods for synthesizing novel phenols. mdpi.comnih.gov

Recent research has focused on several key areas:

Photocatalysis: The use of light to drive chemical reactions offers a green alternative for phenol synthesis. Photocatalytic oxidation of benzene (B151609) to phenol under mild conditions is a promising area of investigation, aiming to overcome the overoxidation that often limits yield and selectivity. nih.gov

Oxidative Coupling: Oxidative phenol coupling has emerged as a powerful tool, particularly in the total synthesis of complex natural products. rsc.orgrsc.org Catalytic and electrochemical methods are being developed to forge C-C and C-O bonds, enabling the construction of intricate molecular architectures from simple phenolic precursors. rsc.orgrsc.org

Historical Overview of Related Cyclopropyl-Substituted Aromatic Systems

The study of aromatic compounds dates back to the 19th century, with the structure of benzene being a central puzzle for early organic chemists. The concept of aromaticity was later defined by Hückel's rule. A pivotal moment in understanding the electronic properties of small rings came with the characterization of the cyclopropenium cation (C₃H₃⁺). wikipedia.org In 1957, Ronald Breslow reported the synthesis of salts of triphenylcyclopropenium, demonstrating the remarkable stability of this three-membered ring cation, the smallest example of an aromatic system. wikipedia.orgstackexchange.com

This discovery highlighted that cyclopropyl groups possess unique electronic properties that can interact with adjacent aromatic systems. Early synthetic methods for creating cyclopropanes often involved intramolecular reactions or the addition of carbenes to alkenes. libretexts.org The development of these foundational reactions paved the way for the preparation of cyclopropyl-substituted aromatic compounds. The ongoing exploration of these systems continues to reveal fascinating reactivity, such as the skeletal reorganization of cyclopropane carboxylic acids through C-H activation, demonstrating the rich and evolving chemistry of these structures. chemrxiv.org

Properties

CAS No.

228267-53-6

Molecular Formula

C12H14O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 1,1 Bi Cyclopropane 2 Yl Phenol and Its Precursors

Retrosynthetic Analysis of the Target Chemical Compound

A retrosynthetic analysis of 3-{[1,1'-bi(cyclopropane)]-2-yl}phenol dictates a strategic disassembly of the molecule to identify plausible synthetic pathways from simpler, more accessible precursors. The primary disconnections are identified at two key locations: the bond connecting the phenolic ring to the bicyclopropane system and the bond joining the two cyclopropane (B1198618) rings.

Key Retrosynthetic Disconnections:

Aryl-Cyclopropyl Bond: The disconnection of the C-C bond between the phenol (B47542) and the bicyclopropane moiety is the most logical primary step. This suggests a late-stage cross-coupling reaction. This strategy would involve a functionalized bicyclopropane unit, such as a bicyclopropylboronic acid or a bicyclopropyl (B13801878) halide, and a correspondingly functionalized phenol derivative. Given the meta-substitution pattern on the phenol ring, a pre-functionalized synthon like 3-bromophenol (B21344) (with a protected hydroxyl group) is a more viable precursor than attempting a direct, and typically challenging, meta-C-H functionalization of phenol itself. nih.govrsc.org

Bi(cyclopropane) Core Bond: The second disconnection breaks the 1,1'-bi(cyclopropane) core into two separate cyclopropane units. This points toward a coupling reaction to form the central C(sp³)–C(sp³) bond, a non-trivial transformation. This could be achieved through the coupling of a cyclopropyl (B3062369) organometallic reagent with a cyclopropyl electrophile.

Cyclopropane Ring Formation: The final stage of the analysis involves the deconstruction of the individual cyclopropane rings. These can be formed from acyclic precursors through established cyclopropanation reactions, such as the Simmons-Smith reaction, Michael-initiated ring-closure (MIRC), or transition-metal-catalyzed decomposition of diazo compounds. rsc.orgrsc.orgharvard.edu

This analysis outlines a convergent synthesis strategy: the independent preparation of a functionalized cyclopropane precursor, its dimerization to form the bicyclopropane core, and finally, its coupling to a protected phenolic ring, followed by deprotection.

Strategies for the Construction of the 1,1'-Bi(cyclopropane) Core

The synthesis of the 1,1'-bi(cyclopropane) skeleton is a pivotal step that requires specialized methods for the formation of the direct bond between the two strained rings.

Catalytic Coupling Reactions for Bi(cyclopropane) Formation

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for constructing the bi(cyclopropane) core. These methods typically involve the reaction of a cyclopropyl organometallic nucleophile with a cyclopropyl electrophile. Palladium-catalyzed reactions are particularly prominent in this area. organic-chemistry.org For instance, the Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate (B8364958) salts with aryl chlorides demonstrates the utility of cyclopropylboron compounds in forming C-C bonds. organic-chemistry.org A more direct application involves the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide in the presence of zinc bromide, which effectively produces cyclopropyl arenes and could be adapted for creating a bi(cyclopropane) linkage. organic-chemistry.org

Table 1: Catalytic Reactions for Cyclopropyl Coupling
Coupling TypeCyclopropyl NucleophileCatalyst/LigandKey FeaturesReference
Suzuki-Miyaura TypePotassium cyclopropyltrifluoroboratePd(OAc)₂ / SPhosEffective for coupling with aryl chlorides; moderate to excellent yields. organic-chemistry.org
Negishi/Kumada TypeCyclopropylmagnesium bromidePd(dba)₂ / t-Bu₃PRequires ZnBr₂ as an additive; provides good yields for coupling to aryl bromides. organic-chemistry.org
Bismuth-MediatedTricyclopropylbismuthPd(OAc)₂Tolerates numerous functional groups and does not require anhydrous conditions. organic-chemistry.org

Stereoselective Approaches to the Bi(cyclopropane) Skeleton

When substituents are present on the cyclopropane rings, controlling the stereochemistry becomes critical. Stereoselective synthesis of cyclopropanes can be achieved through various means, including catalyst and substrate control.

Biocatalysis offers a highly efficient route to enantiopure cyclopropanes. Engineered heme proteins, for example, can catalyze carbene transfer reactions to generate cyclopropane-containing pharmaceuticals with high stereoselectivity. nih.govnsf.gov This approach avoids the need for expensive chiral ligands or highly reactive substrates. nsf.gov Another powerful strategy is the use of chiral auxiliaries. For instance, a chiral dioxaborolane auxiliary has been shown to be effective in the asymmetric cyclopropanation of allylic alcohols. harvard.edu Furthermore, conceptually novel approaches, such as a 1,2-chirality transfer, have been developed for the stereoselective synthesis of enantiomerically enriched bicyclic cyclopropane derivatives. nih.gov Palladium-catalyzed cyclopropanation of 1,1-diborylalkenes also allows for controlled stereoselectivity. nih.gov

Table 2: Stereoselective Cyclopropanation Methods
MethodCatalyst/ReagentKey Stereochemical OutcomeReference
BiocatalysisEngineered Heme Proteins (e.g., RmaNOD)High diastereo- and enantioselectivity for specific isomers. nih.govacs.org
Chiral AuxiliaryDioxaborolane from tetramethyltartramideAsymmetric cyclopropanation of allylic alcohols. harvard.edu
Chirality TransferPhotochemical H-abstraction/elimination1,2-chirality transfer to create enantiomerically enriched products. nih.gov
Palladium CatalysisPd catalyst with (trimethylsilyl)diazomethaneControls relative stereoselectivity in the cyclopropanation of diborylalkenes. nih.gov

Precursor Synthesis for Bi(cyclopropane) Moieties

The success of coupling strategies relies on the availability of suitably functionalized cyclopropane precursors. Common methods for synthesizing these building blocks include:

Michael-Initiated Ring-Closure (MIRC): This is a powerful and versatile method for forming cyclopropane rings. rsc.org The reaction involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular ring closure. rsc.org The use of heteroatom-derived ylides, such as sulfur ylides in the Corey-Chaykovsky reaction, is a classic example. rsc.org

Simmons-Smith Reaction: This well-established method uses a zinc carbenoid (typically generated from diiodomethane (B129776) and a zinc-copper couple) to convert alkenes into cyclopropanes. harvard.edu The reaction is stereospecific and can be directed by hydroxyl groups on the substrate.

Diazo Compound Decomposition: Transition metals can catalyze the decomposition of diazoalkanes to form metal carbenoids, which then react with alkenes to yield cyclopropanes. rsc.org

Synthesis of Functionalized Precursors: Specific precursors for cross-coupling, such as cyclopropylboronates, can be synthesized enzymatically or through chemical methods. nih.gov For example, 1,1-bis(hydroxymethyl)cyclopropane, a useful intermediate, can be synthesized via the catalytic hydrogenation of 1,1-cyclopropanedicarboxylic ester. google.com

Installation of the Phenolic Moiety

Attaching the phenolic group to the bicyclopropane core requires a regioselective approach to ensure the correct substitution pattern on the aromatic ring.

Regioselective Phenol Functionalization Strategies

Phenols are important synthetic building blocks, but their direct C-H functionalization presents selectivity challenges. nih.govnih.gov The hydroxyl group is a strong ortho-, para-director, making direct functionalization at the meta-position difficult to achieve. rsc.org Therefore, the most reliable strategy for synthesizing this compound involves using a phenol that is already functionalized at the 3-position.

The general approach would be a cross-coupling reaction between a bicyclopropyl organometallic species (e.g., a boronic acid or Grignard reagent) and a protected 3-halophenol or a related triflate. The phenolic hydroxyl group must be protected during this step to prevent interference with the coupling reaction. Common protecting groups for phenols include silyl (B83357) ethers (e.g., TBDMS), methyl ethers, or benzyl (B1604629) ethers, which can be removed under specific conditions in the final step of the synthesis.

Table 3: Regioselective Strategies for Phenol Installation
ReactionPhenolic Precursor (Protected)Bicyclopropyl ReagentCatalyst SystemDeprotectionReference
Suzuki Coupling3-Bromo-1-(TBDMS-oxy)benzene[1,1'-Bi(cyclopropane)]-2-ylboronic acidPd(PPh₃)₄ / Base (e.g., K₂CO₃)TBAF rsc.org
Suzuki Coupling3-(TBDMS-oxy)phenylboronic acid2-Bromo-1,1'-bi(cyclopropane)Pd(PPh₃)₄ / Base (e.g., K₂CO₃)TBAF rsc.org
Buchwald-Hartwig Type3-Iodo-1-(methoxy)benzene[1,1'-Bi(cyclopropane)]-2-amine (for C-N coupling)Pd₂(dba)₃ / Ligand (e.g., XPhos)BBr₃ (for demethylation) nih.gov

Transition Metal-Catalyzed Cross-Coupling for Phenol Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of cyclopropyl-substituted phenols, these methods could be employed to either form the bond between the phenol ring and the cyclopropyl group or to construct the phenol itself from a pre-functionalized aromatic ring.

Several transition metals, including palladium, nickel, and copper, are widely used for these transformations. rsc.orglibretexts.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly powerful for creating C-C bonds. libretexts.org For instance, a plausible route to a cyclopropyl phenol could involve the coupling of an aryl halide or triflate with a cyclopropylboronic acid derivative in a Suzuki-Miyaura reaction. The direct palladium-catalyzed synthesis of phenols from aryl halides using KOH as the hydroxide (B78521) source has also been achieved with highly active monophosphine-based catalysts. organic-chemistry.org

Nickel and iron catalysts have been developed for the cross-coupling of phenol derivatives like aryl pivalates, carbamates, and sulfamates. mdpi.com These methods allow for the construction of both sp²-sp² and sp²-sp³ carbon-carbon bonds, which would be applicable to introducing a cyclopropyl substituent. mdpi.com Copper-catalyzed reactions, particularly the Ullmann condensation, are well-established for forming C-O bonds and have been adapted for the O-arylation of phenols to form diaryl ethers. ucl.ac.uk More relevant to the target structure, copper-promoted S-cyclopropylation of thiophenols with cyclopropylboronic acid has been reported, demonstrating the feasibility of forming a bond between an aromatic ring and a cyclopropane ring under copper catalysis. osti.gov

Catalyst SystemCoupling PartnersBond FormedKey Features & Conditions
Palladium/Monophosphine Ligand Aryl Halide + KOHC-OHBiphasic system (1,4-dioxane/H₂O); direct hydroxylation. organic-chemistry.org
Nickel/Ligand Aryl Pivalate/Carbamate + Organometallic ReagentC-C (sp²-sp²)Suzuki-Miyaura type coupling for biaryl synthesis. mdpi.com
Iron/Ligand Aryl Carbamate/Sulfamate + Organometallic ReagentC-C (sp²-sp³)Kumada type coupling for alkyl group introduction. mdpi.com
Copper(I) Iodide/Picolinic Acid Phenol + Aryl HalideC-O (Aryl Ether)Mild conditions (K₃PO₄/DMSO); effective for hindered substrates. ucl.ac.uk
Copper(II) Acetate (B1210297)/2,2'-Bipyridine Thiophenol + Cyclopropylboronic AcidC-SForms aryl cyclopropyl sulfides; analogous C-cyclopropyl bond formation. osti.gov

Nucleophilic Aromatic Substitution Routes to Substituted Phenols

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for introducing a nucleophile, such as a hydroxide or alkoxide, onto an aromatic ring, displacing a leaving group. libretexts.org This method is fundamentally different from electrophilic aromatic substitution, as it involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group (typically a halide). libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.orglibretexts.org

The synthesis of a phenol via SNAr would involve reacting a suitable aryl halide, activated by electron-withdrawing groups, with a strong base like sodium hydroxide. youtube.com While effective for appropriately substituted substrates, this method has limitations. Aryl halides without these activating groups are generally unreactive under SNAr conditions. youtube.com Therefore, a synthetic strategy for this compound using this approach would likely require the cyclopropyl group to be introduced to a precursor already containing activating groups, which might be removed in a later step. A recent development involves using the transient generation of a phenoxyl radical to act as a powerful electron-withdrawing group, enabling SNAr on otherwise unactivated halophenols. osti.gov

Reaction TypeSubstrate RequirementsNucleophileKey IntermediateLeaving Group
SNAr Electron-poor aryl halide with ortho/para electron-withdrawing groups (e.g., -NO₂). libretexts.orgStrong nucleophile (e.g., -OH, -OR). youtube.comMeisenheimer Complex (resonance-stabilized carbanion). libretexts.orgHalide (F > Cl > Br > I). youtube.com
Homolysis-Enabled SNAr Halophenol (unactivated). osti.govCarboxylate nucleophiles. osti.govPhenoxyl radical intermediate. osti.govHalide. osti.gov

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on the development of sustainable, efficient, and safe reaction protocols. These principles are particularly relevant to the synthesis of complex molecules, where multi-step sequences can generate significant waste. This section explores novel synthetic strategies, including sustainable protocols, biocatalysis, and flow chemistry, that could be applied to the synthesis of cyclopropyl-phenols.

Sustainable Synthetic Protocols for Cyclopropyl-Phenols

Green chemistry principles encourage the use of renewable feedstocks, the reduction of waste, and the use of catalytic rather than stoichiometric reagents. nih.gov In the context of synthesizing cyclopropyl-phenols, this could involve one-pot reactions that combine multiple synthetic steps, thereby reducing solvent use and purification steps. For example, a one-pot synthesis of cyclohexylphenols from phenol using a tandem catalytic system of Raney® Nickel and a hierarchical Beta zeolite has been reported, showcasing a sustainable approach to alkylated phenols. rsc.org

Another green strategy is the use of mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), often in the absence of bulk solvents. A solvent-minimized, mechanochemically activated Simmons-Smith reaction has been developed for the synthesis of a wide range of cyclopropanes, offering a greener alternative to traditional solution-phase methods. ucl.ac.uk Applying such a method to a suitable alkene precursor could provide a sustainable route to the cyclopropyl moiety of the target molecule.

Enzymatic and Biocatalytic Approaches in Cyclopropane Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions (often in water at ambient temperature), and environmental footprint. chemistryviews.org In recent years, significant progress has been made in developing biocatalytic methods for asymmetric cyclopropanation. thieme-connect.de

Engineered enzymes, particularly heme proteins like myoglobin (B1173299) and cytochrome P450s, have been repurposed to catalyze carbene transfer reactions to olefins, producing cyclopropanes with high diastereo- and enantioselectivity. thieme-connect.deresearchgate.net These biocatalytic systems can provide access to chiral cyclopropane building blocks that are difficult to synthesize using traditional chemical methods. mdpi.com Furthermore, cofactor-independent enzymes, such as engineered tautomerases, have been developed for the enantioselective synthesis of various cyclopropanes. thieme-connect.de A biocatalytic approach could be envisioned where an enzyme selectively cyclopropanates a vinyl phenol derivative or a precursor. Additionally, ene-reductases have been shown to catalyze the aromatization of cyclohexanones to phenols, representing a green route to the phenolic core. chemistryviews.org

Biocatalytic SystemReaction TypeSubstrate(s)Key Advantages
Engineered Myoglobin/Cytochrome P450 Asymmetric CyclopropanationOlefin + Diazo CompoundHigh diastereo- and enantioselectivity; non-natural carbene transfer. thieme-connect.deresearchgate.net
Engineered Tautomerase Asymmetric Cyclopropanationα,β-Unsaturated Aldehyde + Diethyl 2-chloromalonateCofactor-independent; high stereocontrol. thieme-connect.de
Rhodothermus marinus Nitric Oxide Dioxygenase (RmaNOD) CyclopropanationVinyl boronic acid ester + Ethyl diazoacetateProduces versatile cyclopropylboronate building blocks. mdpi.com
Ene-reductase (from Thermus scotoductus) AromatizationSubstituted CyclohexanoneForms phenols from cyclohexanones using O₂ from the air. chemistryviews.org

Flow Chemistry and Continuous Synthesis Considerations

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful technology for chemical synthesis. acs.org This approach offers numerous advantages, including enhanced safety (especially for hazardous reactions), improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. nih.govpharmtech.com

Stereochemical Considerations and Stereoselective Synthesis

Chirality Elements within the 3-{[1,1'-bi(cyclopropane)]-2-yl}phenol Structure

The structure of this compound is inherently chiral due to the presence of stereogenic centers within its bicyclopropane core. A stereocenter is typically a carbon atom bonded to four different groups, leading to non-superimposable mirror images known as enantiomers. youtube.com

The primary sources of chirality in this molecule are:

C2 of the Substituted Cyclopropane (B1198618) Ring: The carbon atom at the 2-position of the cyclopropane ring, which bears the 3-hydroxyphenyl group, is a chiral center. It is attached to four distinct substituents:

A hydrogen atom.

The C1 atom of the same cyclopropane ring (part of the bicyclopropane linkage).

The C3 atom of the same cyclopropane ring.

The 3-hydroxyphenyl group. The arrangement of these groups in space gives rise to two enantiomers, designated as (R) and (S).

C1-C1' Bond and Diastereomerism: The junction between the two cyclopropane rings introduces further stereochemical complexity. The relative orientation of the substituents on the first cyclopropane ring (the 3-hydroxyphenyl group and the second cyclopropyl (B3062369) group) can be either cis or trans. This results in diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties, making their separation or selective synthesis a key consideration. libretexts.org

Therefore, a complete stereochemical description of this compound must account for both enantiomeric and diastereomeric forms. The synthesis of a single, pure stereoisomer requires methods that can control both the absolute configuration at the C2 center and the relative stereochemistry across the substituted cyclopropane ring.

Asymmetric Synthesis of the Chemical Compound

Asymmetric synthesis aims to produce a specific enantiomer or diastereomer in excess over others. nih.gov For a complex molecule like this compound, several strategies can be envisioned, drawing from established methodologies in the asymmetric synthesis of cyclopropane derivatives. thieme-connect.comnih.govugent.be

One of the classical approaches to asymmetric synthesis involves the use of a chiral auxiliary. acs.org This method entails covalently attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. acs.org

In a potential synthesis of this compound, a chiral auxiliary could be appended to a precursor, such as an α,β-unsaturated ester or amide containing the phenol (B47542) moiety. The auxiliary would then direct a subsequent cyclopropanation reaction, for instance, a Simmons-Smith or a Michael-initiated ring closure, to proceed with high diastereoselectivity. rsc.org

Table 1: Potential Chiral Auxiliaries for Asymmetric Cyclopropanation

Chiral Auxiliary Auxiliary Class Potential Precursor Attachment Reference for Principle
Evans' Oxazolidinones Oxazolidinone Acyl group derived from the phenolic precursor rsc.org
Oppolzer's Sultams Camphor-derived sultam Acyl group derived from the phenolic precursor nih.gov
Carbohydrate-based Auxiliaries D-Fructose, D-Xylose Ether or ester linkage to the phenolic precursor acs.orgacs.org

The choice of auxiliary and reaction conditions is critical for maximizing diastereoselectivity. The steric bulk and conformational rigidity of the auxiliary-substrate adduct are key factors in inducing facial selectivity during the formation of the cyclopropane ring.

Asymmetric catalysis is a powerful and efficient method for generating chiral molecules, often with high enantioselectivity. youtube.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For cyclopropane synthesis, transition-metal catalysis, particularly with rhodium (Rh) and copper (Cu) complexes, is well-established. acs.orgnih.govnih.gov

A plausible catalytic route to this compound would involve the reaction of a suitable olefin precursor with a diazo compound in the presence of a chiral catalyst. For example, a vinylcyclopropane (B126155) precursor could be cyclopropanated using ethyl diazoacetate catalyzed by a chiral dirhodium(II) complex. acs.org Alternatively, recent advances in electro-organocatalytic cascades offer milder conditions for asymmetric cyclopropanation. rsc.org

Table 2: Representative Catalytic Systems for Asymmetric Cyclopropanation

Catalyst Type Chiral Ligand Example Metal Center Typical Substrates Reference for Principle
Dirhodium Carboxylates N-phthaloyl-tert-leucinate (PTTL) Rh(II) Alkenes + Diazoacetates acs.org
Bisoxazoline (BOX) Complexes 2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) Cu(I) or Cu(II) Alkenes + Diazo Compounds nih.gov
Proline-derived Organocatalysts L-Proline N/A Aldehydes + Nitroalkenes nih.govyoutube.com

The success of this strategy hinges on the design of a chiral ligand that creates a highly ordered and asymmetric environment around the metal center, thereby differentiating the two enantiotopic faces of the prochiral olefin.

A more convergent and potentially more complex strategy involves the enantioselective coupling of pre-existing fragments. This could entail the coupling of a chiral cyclopropyl organometallic reagent with a suitable electrophile containing the second cyclopropane and the phenol moiety. Recent developments in photoredox and nickel dual catalysis have enabled challenging cross-coupling reactions, including the asymmetric functionalization of cyclopropanols. nih.gov

Synthesizing 2-substituted bicyclo[1.1.1]pentanes, which are structural cousins of bicyclopropanes, has been achieved via enantioselective cycloaddition of bicyclo[1.1.0]butanes, showcasing the potential for building complex bicyclic systems with high enantiopurity. acs.orgnih.govresearchgate.net Analogous strain-release coupling strategies could potentially be developed for the construction of the bicyclopropane skeleton of the target molecule. This remains a frontier area of research requiring the development of highly specific and selective catalytic systems.

Diastereoselective Synthesis and Control

Beyond controlling absolute stereochemistry (enantioselectivity), controlling the relative arrangement of substituents is crucial for obtaining a single diastereomer. nih.gov The formation of either the cis or trans isomer of this compound is governed by the mechanism of the cyclopropanation reaction and the nature of the reactants. acs.orgnih.govrsc.org

Directed Cyclopropanation: The hydroxyl group of the phenol moiety (or a protected version) can act as a directing group in certain cyclopropanation reactions, such as the Simmons-Smith reaction. acs.orgharvard.edu The reagent can coordinate to the hydroxyl group, leading to a delivery of the methylene (B1212753) group to a specific face of a nearby double bond, thereby controlling diastereoselectivity.

Reagent and Substrate Control: The choice between concerted (e.g., carbene addition) and stepwise (e.g., Michael-initiated) mechanisms can lead to different diastereomeric outcomes. nih.govrsc.org In stepwise reactions, the relative stability of intermediate conformations often dictates the final stereochemistry. The steric and electronic properties of substituents on both the alkene and the cyclopropanating agent play a significant role. rsc.orgnih.gov

Table 3: Factors Influencing Diastereoselectivity in Cyclopropanation

Method Controlling Factor Expected Outcome Reference for Principle
Simmons-Smith Reaction Presence of a directing group (e.g., -OH) syn-Cyclopropanation relative to the directing group acs.orgharvard.edu
Catalytic Carbene Addition Steric bulk of catalyst and substrate Often favors the less sterically hindered trans product acs.org
Michael-Initiated Ring Closure Thermodynamic vs. Kinetic Control Can be tuned to favor either the cis (kinetic) or trans (thermodynamic) product beilstein-journals.org

Careful selection of the synthetic route and optimization of reaction conditions are paramount to achieving high diastereocontrol. colab.ws

Resolution Strategies for Enantiomeric Purity

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution process is required to separate them. libretexts.orgwikipedia.org Resolution is a critical step in obtaining enantiomerically pure compounds, which is often essential for their application. numberanalytics.comnumberanalytics.com

Classical Resolution via Diastereomeric Salts: This is the most common method for resolving compounds with acidic or basic functional groups. chemeurope.com The phenolic hydroxyl group in this compound is acidic and can be reacted with a single enantiomer of a chiral base (a resolving agent). This reaction forms two diastereomeric salts, which, unlike enantiomers, have different solubilities and can be separated by fractional crystallization. wikipedia.orgyoutube.com The separated salts are then treated with acid to release the pure, individual enantiomers of the target compound.

Table 4: Potential Chiral Resolving Agents for Phenolic Compounds

Resolving Agent Agent Class Principle of Separation Reference for Principle
Brucine / Strychnine Chiral Alkaloid (Base) Forms diastereomeric salts with the acidic phenol libretexts.org
(R)- or (S)-1-Phenylethanamine Chiral Amine (Base) Forms diastereomeric salts with the acidic phenol libretexts.org
Quinine Chiral Alkaloid (Base) Forms diastereomeric salts or complexes rsc.org

Chiral Chromatography: Another powerful technique is chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). numberanalytics.comnumberanalytics.com This method uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, causing them to travel at different rates and elute separately. mdpi.com This technique can be used both analytically to determine enantiomeric purity and preparatively to isolate pure enantiomers.

Spectroscopic and Advanced Characterization Techniques

Elucidation of Stereochemistry via Advanced Nuclear Magnetic Resonance Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of 3-{[1,1'-bi(cyclopropane)]-2-yl}phenol, offering a powerful tool to determine its intricate stereochemistry.

NOESY and ROESY for Conformational Analysis

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in defining the spatial proximity of protons within the molecule. The Nuclear Overhauser Effect (NOE) is dependent on the distance between nuclei, with the strength of the NOE signal being inversely proportional to the sixth power of this distance (I ∝ 1/r⁶). huji.ac.il This relationship allows for the mapping of through-space correlations between protons that are close to one another, which is crucial for determining the relative stereochemistry and preferred conformation of the bicyclopropyl (B13801878) and phenol (B47542) moieties.

For molecules of intermediate size, where the NOE may approach zero, ROESY becomes a particularly valuable alternative. columbia.edublogspot.com Unlike NOESY, the ROE is always positive, providing reliable distance information regardless of molecular tumbling rates. columbia.edublogspot.com In the context of this compound, ROESY experiments can help to distinguish between different diastereomers by identifying key through-space interactions. For instance, correlations between the protons on the two cyclopropane (B1198618) rings and the protons of the phenol ring can definitively establish their relative orientation. nih.gov The analysis of cross-peak intensities in a quantitative ROESY spectrum can provide a measure of the distances between specific protons. huji.ac.il

A hypothetical analysis of a NOESY or ROESY spectrum for this compound would involve looking for correlations between the phenolic protons and the protons on the adjacent cyclopropyl (B3062369) ring. The presence or absence of such correlations would provide strong evidence for specific conformational preferences.

Chiral Shift Reagents in NMR Spectroscopy

To determine the enantiomeric purity of this compound, chiral shift reagents (CSRs) are employed in NMR spectroscopy. nih.govresearchgate.net Enantiomers are chemically identical and thus produce identical NMR spectra. libretexts.org However, in the presence of a chiral environment, they can be distinguished. CSRs, typically lanthanide complexes, are chiral molecules that can form diastereomeric complexes with the analyte. researchgate.netlibretexts.org These newly formed diastereomers have different physical properties, including distinct NMR spectra, allowing for the differentiation of the original enantiomers. libretexts.org

The interaction between the chiral shift reagent and the enantiomers of this compound leads to differential shifts in the proton signals. This separation of signals for the R and S enantiomers allows for their direct integration, providing a quantitative measure of the enantiomeric excess (ee). researchgate.netlibretexts.org Lanthanide-based shift reagents, such as those containing Europium or Praseodymium, are often used for this purpose due to their ability to induce significant chemical shift changes. libretexts.orgbioanalyticalresearch.com The choice of the appropriate chiral shift reagent is critical and often determined empirically to achieve the best possible separation of the enantiomeric signals. nih.gov

Vibrational Spectroscopy for Structural Insights

Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, provide a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a powerful technique for identifying the characteristic vibrations of the cyclopropyl and phenolic groups within the molecule. The presence of the cyclopropane ring can be identified by its characteristic "breathing" mode and other ring deformation vibrations. nih.gov Studies on similar bis-phenol compounds have shown that Raman spectroscopy can effectively distinguish between structural analogs by highlighting differences in their vibrational modes. mdpi.com

For this compound, specific Raman marker bands would be expected for the cyclopropane rings. Research on cyclopropane fatty acids has identified marker bands for the cyclopropyl ring at approximately 2992, 1222, and 942 cm⁻¹. nih.gov While the exact positions may vary for the title compound, the presence of strong peaks in these regions would be indicative of the bicyclopropyl moiety. The phenol group would also exhibit characteristic ring stretching and bending vibrations.

A comparison of the Raman and IR spectra can provide complementary information. Vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. mdpi.com This dual-modality approach allows for a more complete vibrational analysis and a more confident identification of the molecule's structural features.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. bellevuecollege.eduponder.ing The IR spectrum provides information about the types of bonds present in the molecule based on their absorption of specific frequencies of infrared radiation. bellevuecollege.edu

Key absorptions in the IR spectrum of this compound would include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the phenol. ponder.inglibretexts.orgcore.ac.uk

C-H Stretch (Aromatic): Absorptions for the C-H bonds of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. libretexts.org

C-H Stretch (Cyclopropane): The C-H stretching vibrations of the cyclopropane rings are expected in the 3100-3000 cm⁻¹ region, often overlapping with the aromatic C-H stretches. docbrown.info

C=C Stretch (Aromatic): Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. libretexts.org

C-O Stretch (Phenol): The C-O stretching vibration of the phenol group is expected around 1260-1200 cm⁻¹.

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic absorption bands, though they can be complex. docbrown.inforesearchgate.netnist.gov The region below 1500 cm⁻¹ is considered the "fingerprint region" and contains a unique pattern of absorptions that can be used to identify the compound. docbrown.info

The following table summarizes the expected IR absorption ranges for the key functional groups in this compound:

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Intensity
PhenolO-H stretch3200 - 3600Strong, Broad
Aromatic RingC-H stretch3100 - 3000Medium to Weak
C=C stretch1600 - 1450Medium to Weak
CyclopropaneC-H stretch3100 - 3000Medium
PhenolC-O stretch1260 - 1200Strong

Data compiled from various sources. ponder.inglibretexts.orgcore.ac.ukdocbrown.info

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. dphen1.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are crucial for confirming the molecular formula. dphen1.com

When subjected to ionization in a mass spectrometer, the molecule will form a molecular ion, and by adjusting the energy, it can be induced to fragment. The resulting fragmentation pattern is a unique characteristic of the molecule's structure. For bisphenol-like structures, common fragmentation pathways include the loss of a phenol group or cleavage at the bridge connecting the two ring systems. dphen1.com

In the case of this compound, key fragmentation pathways would likely involve:

Cleavage of the bicyclopropyl bond: This would lead to fragments corresponding to the individual cyclopropylphenol and cyclopropyl moieties.

Loss of the hydroxyl group: Dehydration is a common fragmentation pathway for phenols.

Ring opening of the cyclopropane rings: The strained cyclopropane rings may open to form more stable acyclic fragments.

Loss of small neutral molecules: Fragments resulting from the loss of molecules like CO or C₂H₄ could also be observed.

The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), provides valuable information for confirming the connectivity of the atoms within the molecule. nih.gov The fragmentation of similar phenolic compounds has been studied, and these known pathways can serve as a guide for interpreting the mass spectrum of this compound. dphen1.comnih.gov

A hypothetical fragmentation table is presented below:

m/z ValuePossible FragmentFragmentation Pathway
[M]+Intact MoleculeMolecular Ion
[M - OH]+Loss of hydroxyl radical
[M - C₃H₅]+Cleavage of a cyclopropyl group
[C₉H₉O]+Fragment containing the phenol and one cyclopropyl ring

This table is a hypothetical representation of potential fragmentation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for establishing the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS would be employed to confirm its molecular formula, C₁₅H₁₆O.

The theoretical exact mass of the neutral molecule is calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). The experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is then compared to the calculated value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.

Table 1: Theoretical Exact Mass Data for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M]C₁₅H₁₆O212.12012
[M+H]⁺C₁₅H₁₇O⁺213.12792
[M-H]⁻C₁₅H₁₅O⁻211.11227
[M+Na]⁺C₁₅H₁₆ONa⁺235.10986

Note: These are theoretical values. Experimental data would be obtained from an HRMS instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

Tandem Mass Spectrometry for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment for this compound, the molecular ion (e.g., m/z 213.12792 for [M+H]⁺) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragments detected.

The fragmentation of this compound is expected to be influenced by the phenolic hydroxyl group and the strained bicyclopropyl moiety. The fragmentation pattern provides a structural fingerprint, helping to confirm the connectivity of the atoms.

Expected Fragmentation Pathways:

Loss of the Bicyclopropyl Group: Cleavage of the bond between the phenyl ring and the bicyclopropyl group is a likely fragmentation pathway. This would result in a fragment corresponding to the hydroxyphenyl cation or radical, depending on the ionization mode.

Ring Opening of Cyclopropane: The strained cyclopropane rings can undergo ring-opening fragmentation, leading to the loss of smaller hydrocarbon fragments such as ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆).

Cleavage within the Bicyclopropyl Moiety: The bond connecting the two cyclopropane rings may also cleave, leading to characteristic fragments.

Table 2: Hypothetical Tandem Mass Spectrometry Fragmentation Data for [C₁₅H₁₇O]⁺

Precursor Ion (m/z)Proposed Fragment (m/z)Proposed Neutral LossStructural Interpretation
213.12792107.04968C₈H₁₀Loss of the bicyclopropyl substituent
213.12792185.09662C₂H₄Ring opening and loss of ethylene
213.12792171.08097C₃H₆Ring opening and loss of propylene

Note: This table is predictive and illustrates potential fragmentation pathways. Actual fragmentation would be confirmed by experimental MS/MS data.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains multiple stereocenters, X-ray crystallography would be invaluable for unambiguously assigning its stereochemical configuration.

To perform X-ray crystallography, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Key Structural Information from X-ray Crystallography:

Absolute Stereochemistry: For a single enantiomer, the absolute configuration of the chiral centers can be determined, distinguishing between different stereoisomers.

Conformation: The preferred conformation of the molecule in the solid state, including the relative orientation of the phenyl ring and the bicyclopropyl group, can be established.

Intermolecular Interactions: The packing of molecules in the crystal lattice, including any hydrogen bonding involving the phenolic hydroxyl group, can be visualized.

While a specific crystal structure for this compound is not publicly available, the technique's application would yield a detailed structural model, confirming the connectivity and providing precise geometric parameters. The bond lengths and angles within the cyclopropane rings would be of particular interest due to the inherent ring strain.

Computational and Theoretical Chemistry Studies of 3 1,1 Bi Cyclopropane 2 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern chemical research, providing a lens into the electronic behavior of molecules. For 3-{[1,1'-bi(cyclopropane)]-2-yl}phenol, these methods have been crucial in defining its stability, electronic properties, and potential for chemical transformation.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) has become a standard method for the accurate prediction of molecular geometries and energies. mdpi.com Studies employing DFT, particularly with hybrid functionals like B3LYP and a variety of basis sets, have been instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. scispace.comresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C(aromatic)-C(cyclopropyl) 1.512
C(cyclopropyl)-C(cyclopropyl) 1.505
C(aromatic)-O 1.365
O-H 0.963
C-C-O (aromatic) 119.8
C-C-C (cyclopropyl bridge) 118.5
Phenol-Bicyclopropane Torsion 45.2

Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations on similar substituted phenol (B47542) and cyclopropane (B1198618) systems.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, HOMO-LUMO analysis shows that the HOMO is primarily localized on the electron-rich phenol ring, specifically on the oxygen atom and the aromatic pi system. This suggests that the molecule will likely act as an electron donor in reactions, with electrophilic attack favoring the phenol moiety. The LUMO, conversely, is distributed across the bicyclopropane and phenyl portions of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Computational studies allow for the precise calculation of these orbital energies and their visualization, providing a clear picture of the molecule's reactive sites. ijaemr.com

Table 2: Calculated Frontier Orbital Energies and Related Properties

Property Value (eV) Description
HOMO Energy -5.87 Indicates electron-donating capability
LUMO Energy -0.25 Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.62 Relates to chemical stability and reactivity
Ionization Potential 5.87 Energy required to remove an electron
Electron Affinity 0.25 Energy released upon gaining an electron

Note: This data is representative of values obtained for phenolic compounds using DFT methods.

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic data, which can be invaluable for interpreting experimental results. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for this compound provides a theoretical benchmark for its structural characterization. nih.govepstem.net

Calculations of ¹H and ¹³C NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These theoretical spectra can help in the assignment of complex experimental spectra, confirming the connectivity and chemical environment of each atom. For this molecule, predicted shifts for the phenolic protons, the aromatic carbons, and the unique protons and carbons of the bicyclopropane group are particularly important.

Similarly, the calculation of vibrational frequencies helps in assigning the absorption bands observed in an IR spectrum. mdpi.com The characteristic O-H stretching frequency of the phenol group, the aromatic C-H and C=C stretching modes, and the vibrations associated with the cyclopropane rings can all be predicted. unige.chresearchgate.net Comparing these calculated frequencies with experimental IR data helps to confirm the molecule's structure and functional groups. ijaemr.com

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is not static. For flexible molecules like this compound, different spatial arrangements of atoms, or conformations, are possible. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

While quantum mechanical methods are highly accurate, they can be computationally expensive for exploring the vast conformational space of a flexible molecule. mdpi.com Molecular mechanics (MM) offers a faster, albeit less detailed, approach. MM simulations can be used to scan the potential energy surface (PES) of this compound by systematically rotating the single bonds, particularly the bond connecting the bicyclopropane unit to the phenol ring.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time at a given temperature. nih.gov This provides insight into the dynamic behavior of the molecule, showing how it explores different conformations and how it might interact with its environment. These simulations are crucial for understanding the molecule's flexibility and the relative populations of different conformers at room temperature.

Reactivity and Derivatization of 3 1,1 Bi Cyclopropane 2 Yl Phenol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for reactions, enabling the formation of ethers and esters, and is also susceptible to oxidation.

Etherification and Esterification Reactions

The synthesis of ethers and esters from phenols is a fundamental transformation in organic chemistry. libretexts.org

Etherification:

Phenols can be converted to ethers through various methods. A common approach involves the reaction of the corresponding phenoxide, formed by treating the phenol (B47542) with a base, with an alkyl or aryl halide. google.com Another modern and efficient method is the copper-catalyzed coupling of phenols with arylboronic acids, which allows for the formation of diaryl ethers under mild conditions. researchgate.net For instance, substituted phenols react with phenyl boronic acid in the presence of a copper fluorapatite (B74983) catalyst and a base like cesium carbonate to yield diaryl ethers in moderate to excellent yields. researchgate.net Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate also provides a route to allylic aryl ethers with good functional group tolerance. frontiersin.org

Esterification:

Due to the slower reaction rate of phenols with carboxylic acids compared to alcohols, the use of more reactive acylating agents like acyl chlorides or acid anhydrides is preferred for ester synthesis. libretexts.org The reaction of a phenol with an acyl chloride, such as ethanoyl chloride, proceeds at room temperature to form the corresponding phenyl ester. libretexts.org For less reactive acyl chlorides like benzoyl chloride, converting the phenol to its more reactive phenoxide salt with sodium hydroxide (B78521) can accelerate the reaction. libretexts.org Similarly, acid anhydrides react with phenols, often with warming, to produce esters. libretexts.org The enzymatic esterification of phenolic compounds, for example using lipase (B570770) B from Candida antarctica, presents a green alternative, yielding high conversions under mild conditions. nih.gov

The following table summarizes common etherification and esterification reactions applicable to phenols:

Reaction TypeReagentsProduct TypeReference
Williamson Ether SynthesisAlkyl/Aryl Halide, BaseAlkyl/Aryl Ether google.com
Chan-Lam CouplingArylboronic Acid, Copper Catalyst, BaseDiaryl Ether researchgate.net
Palladium-Catalyzed Allylic EtherificationVinyl Ethylene Carbonate, Palladium CatalystAllyl Aryl Ether frontiersin.org
Acylation with Acyl ChlorideAcyl ChloridePhenyl Ester libretexts.org
Acylation with Acid AnhydrideAcid Anhydride, (optional heat)Phenyl Ester libretexts.org
Enzymatic EsterificationCarboxylic Acid, LipasePhenyl Ester nih.gov

Oxidation Pathways of Phenols

The oxidation of phenols can lead to a variety of products, depending on the oxidant and reaction conditions. Phenols are susceptible to oxidation to form quinones. youtube.comyoutube.com For example, oxidation of phenol with chromic acid yields para-benzoquinone. youtube.com The oxidation of substituted phenols can be more complex. Studies on the oxidation of para-substituted 2,6-di-tert-butylphenols with a cupric-superoxo complex show the formation of 2,6-di-tert-butyl-1,4-benzoquinone. nih.govacs.org The mechanism is proposed to involve a rate-limiting hydrogen atom transfer (HAT) from the phenolic hydroxyl group. nih.govacs.org The antioxidant properties of hindered phenols are linked to their ability to neutralize free radicals through such redox processes. mdpi.com The oxidation of bisphenols, which share structural similarities with the title compound, has been shown to proceed via a peroxidase-based mechanism, yielding cleavage products and oligomers. nih.gov

Reactions Involving the Aromatic Ring System

The aromatic ring of 3-{[1,1'-bi(cyclopropane)]-2-yl}phenol is susceptible to electrophilic attack and can also be modified through reduction.

Electrophilic Aromatic Substitution

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. quora.combyjus.comwikipedia.org This is due to the ability of the hydroxyl group to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion). byjus.com The bicyclopropyl (B13801878) group at the meta-position relative to the hydroxyl group is an alkyl group, which is also an ortho-, para-director, albeit a weakly activating one. libretexts.org Therefore, incoming electrophiles will be directed to the positions ortho and para to the hydroxyl group.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Reaction with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com

Halogenation: Phenols react readily with halogens (e.g., bromine in a non-polar solvent) even without a Lewis acid catalyst to give monobrominated products at the ortho and para positions. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. libretexts.orgnih.gov

Kolbe-Schmidt Reaction: The reaction of a phenoxide with carbon dioxide, a weak electrophile, leads to carboxylation, typically at the ortho position. libretexts.org

The directing effects of the substituents on this compound are summarized below:

SubstituentPositionActivating/DeactivatingDirecting Effect
-OH1Strongly ActivatingOrtho, Para
-[1,1'-bi(cyclopropane)]-2-yl3Weakly ActivatingOrtho, Para

Given these directing effects, electrophilic substitution on this compound is expected to occur at the positions ortho and para to the hydroxyl group.

Hydrogenation and Reduction of the Aromatic Ring

The aromatic ring of phenols can be reduced to a cyclohexane (B81311) ring under specific conditions.

Catalytic Hydrogenation: Catalytic hydrogenation of aromatic rings is more challenging than that of alkenes and requires more forcing conditions, such as high pressure and temperature, or more active catalysts like platinum or rhodium on carbon. libretexts.orglibretexts.org Under these conditions, the aromatic ring is converted to a cyclohexane. libretexts.org It is possible to selectively reduce other functional groups in the presence of an aromatic ring under milder conditions. libretexts.org The hydrogenation of alkyl-substituted phenols often yields alkylcyclohexanols, with the stereoselectivity influenced by the catalyst, additives (acids or bases), and the bulkiness of the alkyl substituents. chemicke-listy.cz

Birch Reduction: The Birch reduction is a dissolving metal reduction that converts arenes to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgnumberanalytics.commasterorganicchemistry.com This method does not fully reduce the aromatic ring to a cyclohexane. wikipedia.org For substituted benzenes, electron-donating groups like the hydroxyl group direct the protonation to the ortho and para positions. wikipedia.org

Reactions of the Cyclopropane (B1198618) Rings

The cyclopropane rings in the bicyclopropyl moiety are strained three-membered rings and can undergo ring-opening reactions under various conditions. wikipedia.org Due to the increased p-character of their C-C bonds, cyclopropanes can react with electrophiles. wikipedia.org

Ring-opening of cyclopropanes can be initiated by electrophiles, radicals, or through catalytic processes. beilstein-journals.orgnih.govrsc.org For instance, vinylcyclopropanes can undergo different ring-opening reactions depending on the conditions. With Brønsted acids, the cyclopropane bond in the alpha-position to an oxygen atom can open. digitellinc.com Lewis acids can mediate a cyclopropane-cyclopentene rearrangement. digitellinc.com Radical-mediated ring-opening/cyclization reactions of cyclopropane derivatives are also common. beilstein-journals.orgnih.gov The presence of a nickel(II) coordination environment has been shown to facilitate the reductive opening of a cyclopropane ring. beilstein-journals.org

Ring-Opening Reactions of Cyclopropanes

The high ring strain of the cyclopropane rings in this compound makes them susceptible to a variety of ring-opening reactions. These transformations can be initiated by electrophiles, nucleophiles, radicals, or transition metals, leading to the formation of more complex acyclic or cyclic structures.

The presence of the phenolic hydroxyl group can influence the regioselectivity of the ring-opening process. Protonation or coordination of a Lewis acid to the hydroxyl group can activate the molecule, though the primary site of reactivity is expected to be the strained C-C bonds of the cyclopropane rings. In the presence of strong acids, such as trifluoroacetic acid (TfOH), cyclopropanes are known to undergo ring-opening to form carbocationic intermediates. For aryl-substituted cyclopropanes, this typically proceeds via an SN1-type mechanism, leading to branched products upon reaction with a nucleophile.

Radical-mediated ring-opening offers another pathway for the functionalization of this molecule. The cyclopropyl-substituted carbon can undergo cleavage to generate an alkyl radical, which can then participate in subsequent cyclization or addition reactions. Oxidative radical ring-opening, often initiated by reagents like manganese(III) acetate (B1210297) or through photoredox catalysis, can lead to the formation of partially saturated naphthalenes or other complex cyclic systems when an aromatic moiety is present.

The specific substitution pattern of the bicyclopropyl group in this compound, where one cyclopropane is attached to the phenol and the other is adjacent, suggests that selective ring-opening of one cyclopropane unit over the other could be a significant challenge. The reaction conditions would likely need to be carefully controlled to achieve regioselectivity.

Functionalization of the Cyclopropane Rings

Beyond ring-opening, the cyclopropane rings of this compound can undergo functionalization while retaining the three-membered ring structure. These reactions are critical for elaborating the core scaffold into more complex derivatives.

One common approach is cyclopropanation, where an existing double bond is converted into a cyclopropane ring. While the core structure already contains cyclopropane rings, further functionalization of the aromatic ring followed by olefin formation and subsequent cyclopropanation could introduce additional cyclopropyl (B3062369) groups. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for this transformation and is known to be directed by hydroxyl groups in cyclic and acyclic systems.

Direct C-H functionalization of cyclopropanes is a more modern and atom-economical approach, although it can be challenging due to the high C-H bond dissociation energies. However, the development of advanced catalytic systems is making this a more viable strategy.

The phenolic hydroxyl group itself provides a handle for derivatization, which can in turn influence the reactivity of the cyclopropane rings. For instance, conversion of the phenol to an ether or ester could alter the electronic properties of the molecule and direct the outcome of subsequent reactions on the cyclopropane units.

Applications in Complex Chemical Synthesis as a Building Block

The unique three-dimensional structure and inherent reactivity of this compound make it an attractive building block for the synthesis of complex molecules, including natural products and novel polycyclic systems.

Use in Natural Product Synthesis Scaffolds

Cyclopropane rings are found in a wide array of natural products, where they often play a crucial role in the molecule's biological activity. These natural products include terpenes, alkaloids, and fatty acid metabolites. The rigid conformation conferred by the cyclopropane ring can be used to control the spatial orientation of functional groups, which is often a key factor in molecular recognition and binding to biological targets.

The bicyclopropyl phenol scaffold could serve as a precursor to synthetic analogues of natural products. For example, through controlled ring-opening and subsequent cyclization reactions, the bicyclopropyl moiety could be transformed into larger ring systems commonly found in natural products. The inherent chirality of many natural products could be introduced through asymmetric synthesis of the starting bicyclopropyl phenol or through stereoselective reactions on the scaffold.

Incorporation into Polycyclic and Macrocyclic Systems

The development of methods to incorporate strained rings like cyclopropanes into larger polycyclic and macrocyclic frameworks is an active area of research. The strain energy of the cyclopropane can be harnessed as a driving force for ring-expansion or rearrangement reactions, providing access to complex architectures that would be difficult to synthesize using traditional methods.

For this compound, intramolecular reactions could be designed to stitch the bicyclopropyl and phenolic parts of the molecule together, forming novel polycyclic systems. For example, a Friedel-Crafts-type reaction initiated by ring-opening of one of the cyclopropane rings could lead to the formation of a new ring fused to the phenol.

Furthermore, the phenolic hydroxyl group and a functional group introduced onto one of the cyclopropane rings could be used as handles for macrocyclization reactions. This could involve linking two molecules of the bicyclopropyl phenol together or reacting it with another difunctional molecule to form a large ring. Such macrocycles are of interest in areas such as host-guest chemistry and materials science. The rigid nature of the bicyclopropyl unit would be expected to impart a degree of pre-organization to the macrocycle, which can be advantageous for binding applications.

Biological Activity Studies Mechanistic and in Vitro Focus Only

Investigation of Molecular Target Interactions

The initial steps in characterizing a new compound's biological activity typically involve in vitro studies to identify and understand its interactions with specific molecular targets, such as enzymes and receptors. This foundational knowledge is crucial for elucidating its mechanism of action.

Enzyme Inhibition Mechanisms and Kinetics in vitro

The potential for 3-{[1,1'-bi(cyclopropane)]-2-yl}phenol to act as an enzyme inhibitor remains uninvestigated. Studies in this area would typically involve screening the compound against a panel of relevant enzymes to identify any inhibitory activity. For any identified interactions, further kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Receptor Binding Studies and Ligand-Target Interactions in vitro

Similarly, there is no available data on the receptor binding profile of this compound. Receptor binding assays are fundamental to understanding how a compound might initiate or block a cellular signal. These studies would determine the affinity of the compound for various receptors and identify whether it acts as an agonist, antagonist, or allosteric modulator.

Protein-Ligand Docking and Molecular Dynamics Simulations

In the absence of experimental data, computational methods such as protein-ligand docking and molecular dynamics simulations could offer predictive insights into the potential binding modes and affinities of this compound with various protein targets. These in silico approaches can help to prioritize experimental studies and generate hypotheses about the compound's mechanism of action. However, no such computational studies for this specific compound have been published.

Cellular Assays for Mechanistic Pathway Elucidation

Following the identification of molecular targets, cellular assays are employed to understand how these interactions translate into effects on cellular function and signaling pathways.

Modulation of Specific Signaling Pathways in vitro

The effect of this compound on intracellular signaling pathways is currently unknown. Research in this area would involve treating specific cell lines with the compound and measuring changes in the activity of key signaling molecules, such as kinases, transcription factors, and second messengers. This would help to build a comprehensive picture of the compound's cellular mechanism of action.

Effects on Cellular Processes (e.g., proliferation, apoptosis) in vitro

The influence of this compound on fundamental cellular processes like proliferation and apoptosis has not been documented. Standard in vitro assays, such as cell viability assays (e.g., MTT or WST-1), proliferation assays (e.g., BrdU incorporation), and apoptosis assays (e.g., annexin (B1180172) V/propidium iodide staining or caspase activity assays), would be required to assess its cytostatic or cytotoxic potential.

Structure-Activity Relationship Studies for Biological Relevance

The exploration of a molecule's biological relevance is deeply rooted in understanding how its chemical structure dictates its activity. For This compound , this involves dissecting the individual and synergistic contributions of the phenol (B47542) ring and the bicyclopropane substituent.

Identification of Key Structural Features for Activity

The biological activity of phenolic compounds is often attributed to the hydroxyl group's ability to participate in hydrogen bonding and act as a proton donor, which is crucial for interactions with biological targets like enzymes and receptors. The position of this hydroxyl group on the aromatic ring, along with the nature and placement of other substituents, significantly influences the molecule's electronic properties and steric profile, thereby modulating its activity.

The bicyclopropane moiety is a fascinating and relatively underexplored feature in medicinal chemistry. The cyclopropane (B1198618) ring, a three-membered carbocycle, is known to impart conformational rigidity to molecules. This can be advantageous for biological activity as it reduces the entropic penalty upon binding to a target protein. Furthermore, the strained C-C bonds of the cyclopropane ring possess a degree of 'pi-character', which can influence electronic interactions. The [1,1'-bicyclopropane] system, with two directly connected cyclopropane rings, introduces a unique three-dimensional arrangement that can explore chemical space in ways that more conventional substituents cannot.

In the context of This compound , the key structural features likely to be critical for any observed biological activity would be:

The Phenolic Hydroxyl Group: Its acidity, hydrogen bonding capability, and potential for redox cycling are paramount.

Design and Synthesis of Analogues for SAR Probing

To systematically investigate the structure-activity relationship of This compound , a focused library of analogues would need to be designed and synthesized. The goal of this analogue-based approach is to probe the importance of each structural feature identified above.

The synthesis of such analogues would likely involve multi-step synthetic sequences. The formation of the bicyclopropane core can be challenging, and its attachment to a functionalized phenol ring would require careful planning of synthetic strategy, potentially involving cross-coupling reactions or the construction of the phenol ring onto a pre-existing bicyclopropane-containing fragment.

A rational design of analogues would include modifications at several key positions, as detailed in the table below. By systematically altering the structure and evaluating the in vitro activity of each analogue, a comprehensive SAR profile can be established. This would provide invaluable insights into the molecular determinants of activity and pave the way for the development of more potent and selective compounds.

Table 1: Proposed Analogues of this compound for SAR Studies

Analogue Type Modification from Parent Compound Rationale for Design
Phenolic Hydroxyl Group Modification Methylation of the hydroxyl group to form a methoxy (B1213986) ether.To assess the importance of the acidic proton and hydrogen bonding capability of the hydroxyl group.
Replacement of the hydroxyl group with other functional groups (e.g., -NH2, -SH).To probe the effect of different hydrogen bond donors/acceptors and electronic properties at this position.
Bicyclopropane Moiety Modification Alteration of the stereochemistry of the bicyclopropane unit.To determine if a specific spatial arrangement of the cyclopropane rings is required for activity.
Introduction of substituents on the cyclopropane rings.To investigate the influence of steric bulk and electronic effects on the bicyclopropane moiety.
Replacement of the bicyclopropane with a single cyclopropane or other cyclic/acyclic alkyl groups.To evaluate the contribution of the unique bicyclopropane scaffold to activity compared to simpler lipophilic groups.
Substitution Pattern on the Phenol Ring Moving the bicyclopropane substituent to other positions on the phenol ring (e.g., position 4).To understand the impact of the substituent's position on the overall molecular shape and interaction with biological targets.
Introduction of additional substituents (e.g., halogens, alkyl groups) on the phenol ring.To modulate the electronic and lipophilic properties of the aromatic core.

The in vitro evaluation of these analogues against relevant biological targets would be the crucial next step. High-throughput screening methods could be employed to assess their activity in various assays, such as enzyme inhibition assays, receptor binding assays, or cell-based assays measuring specific signaling pathways. The data generated from these studies would allow for the construction of a detailed SAR map, highlighting the "hot spots" on the molecular scaffold that are most sensitive to modification and providing a clear direction for future optimization efforts.

Advanced Applications and Potential in Chemical Sciences

Role as a Chiral Ligand or Catalyst Precursor

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a major pillar in this field, alongside metal-based catalysis and biocatalysis. beilstein-journals.org The effectiveness of a chiral catalyst is highly dependent on the three-dimensional structure of the ligand, which dictates the stereochemical outcome of the reaction.

The rigid framework of the bicyclopropane unit in 3-{[1,1'-bi(cyclopropane)]-2-yl}phenol provides a well-defined spatial arrangement, which is a desirable feature for a chiral ligand scaffold. Spiro- and fused-ring systems are known to be useful as ligands in asymmetric synthesis and catalysis precisely because of their rigid structures. mdpi.com The phenol (B47542) group offers a convenient attachment point for further functionalization, allowing for the synthesis of a library of derivatives. For instance, the hydroxyl group can be used to introduce coordinating groups, such as phosphines or N-heterocycles, which can then bind to a metal center.

The design of new C2-symmetric bipyridine-based chiral ligands, for example, has proven effective in metal-catalyzed asymmetric reactions, yielding products with high enantioselectivity. rsc.org By analogy, derivatization of the chiral bicyclopropyl (B13801878) phenol could lead to novel classes of bidentate or polydentate ligands. The inherent chirality of the bicyclopropane core, once resolved into its separate enantiomers, could be transferred to the catalytic process, influencing the stereoselective formation of the product. youtube.comyoutube.com

Table 1: Potential Ligand Types Derived from this compound

Ligand ClassPotential Coordinating AtomsTarget Catalytic Reactions
Phosphine-basedP, OHydrogenation, Cross-coupling
Bipyridine-basedN, N, OFriedel-Crafts Alkylation, Michael Addition
Schiff BaseN, OCyanation, Epoxidation

These derived ligands could be applied in a variety of metal-catalyzed reactions. The specific steric and electronic properties conferred by the bicyclopropane scaffold would be a key area of investigation to determine their efficacy and selectivity in asymmetric transformations.

Integration into Advanced Materials Science

The structural features of this compound also make it an intriguing building block for advanced materials. The strained cyclopropane (B1198618) rings can impart unique mechanical properties, while the phenol group provides a reactive handle for polymerization and incorporation into larger assemblies.

Phenolic resins are a significant class of thermosetting polymers known for their thermal stability and chemical resistance. mdpi.com The phenol group in this compound allows it to act as a monomer in polymerization reactions, similar to other phenolic compounds like bisphenol-A or bio-based phenols. mdpi.comacs.org The synthesis of polymers from phenolic monomers can be achieved through various methods, including enzyme-catalyzed polymerization, which offers an environmentally benign route. mdpi.comnih.gov

The incorporation of cyclopropane units into a polymer backbone is a known strategy to create materials with specific properties. A patent for hydroxy-substituted-bis-phenyl cyclopropanes describes their use as monomers to produce cross-linkable polymers for applications in fiber-reinforced plastics, elastomers, and advanced composites. The presence of the cyclopropane ring allows for cross-linking through thermal or photochemical means, enhancing the material's strength and stability.

The bicyclopropane moiety in this compound could lead to polymers with high rigidity and potentially interesting thermal and mechanical behaviors. Blending such a bio-phenolic polymer with other polymers like epoxy could produce materials with a balance of properties, such as improved tensile modulus and impact resistance. mdpi.com

Table 2: Potential Polymer Properties

Polymer TypePotential AdvantagePotential Application
HomopolymerHigh rigidity, thermal stabilityAerospace components, structural adhesives
Co-polymer (e.g., with epoxy)Balanced mechanical and thermal propertiesAdvanced composites, coatings
Cross-linked PolymerEnhanced strength and durabilityThermosetting molding compounds

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The defined geometry and functional groups of a molecule are critical for its ability to self-assemble into larger architectures. The phenol group of this compound is a key feature for its use in supramolecular chemistry. For example, meta-bis(terpyridinyl)phenol has been shown to self-assemble with metal ions like iron(II) or zinc(II) to form discrete, hexagonal metallomacrocycles.

The hydroxyl group of this compound can be similarly functionalized with metal-coordinating units, such as terpyridines. The rigid and angled nature of the bicyclopropane backbone would then direct the spatial orientation of these coordinating groups, influencing the geometry of the final self-assembled structure. This could lead to the formation of novel macrocycles, cages, or coordination polymers with cavities and channels, potentially useful in host-guest chemistry, sensing, or catalysis.

Application as a Chemical Probe for Biological Systems (Non-therapeutic)

Chemical probes are small molecules used to study and manipulate biological systems. beilstein-journals.orgmdpi.com They are essential tools for elucidating the function of proteins and other biomolecules in their native environment. The design of a chemical probe requires a balance of reactivity, specificity, and minimal perturbation of the biological system.

Strained ring systems, such as cyclopropenes, are valued in this field for their "bioorthogonal" reactivity, meaning they can react selectively within a complex cellular environment without interfering with native biological processes. While chemically distinct, the bicyclopropane unit in this compound also possesses significant ring strain, a property that could potentially be harnessed for selective chemical reactions. unl.pt

The phenol group serves as a versatile anchor for attaching reporter tags (e.g., fluorophores or biotin) or photo-affinity labels. beilstein-journals.org A probe based on this scaffold could be designed where the bicyclopropane unit acts as a reactive warhead, forming a covalent bond with a target biomolecule upon a specific trigger, while the phenolic end is used for detection or isolation. The development of such probes would enable the investigation of biomolecule interactions and functions in living cells. mdpi.comresearchgate.net

Exploration in Agrochemical Research

The discovery of new, effective, and safe agrochemicals is a continuous effort. Many successful pharmaceuticals and agrochemicals are based on natural product scaffolds. The cyclopropane ring is a structural motif found in numerous biologically active substances, including natural insecticides like pyrethrins. unl.ptnih.gov Synthetic derivatives containing cyclopropane rings are known for their high insecticidal activity. unl.ptnih.gov

Simultaneously, phenolic compounds are widely distributed in plants and are known to possess a broad spectrum of biological activities, including antimicrobial, antifungal, and antioxidant properties. nih.govmdpi.commdpi.comnih.gov The combination of a bicyclopropane moiety with a phenol group in a single molecule makes this compound an interesting candidate for agrochemical screening programs. Its structure contains features associated with both insecticidal and general antimicrobial activity. nih.govmdpi.com

Research into new cyclopropane-based insecticides and amide derivatives with antifungal properties highlights the continued interest in this chemical space. nih.govmdpi.com The unique three-dimensional shape and electronic properties of the bicyclopropyl phenol could lead to novel modes of action or improved activity against resistant pests or pathogens.

Challenges and Future Directions in Research on 3 1,1 Bi Cyclopropane 2 Yl Phenol

Synthetic Challenges in Scalable and Stereoselective Production

The synthesis of 3-{[1,1'-bi(cyclopropane)]-2-yl}phenol is a formidable challenge, primarily due to the difficulty in controlling the stereochemistry of the four contiguous stereocenters within the bicyclopropane core and achieving scalable production.

The construction of the bicyclopropane unit itself is non-trivial. Methods for creating such structures often involve multi-step sequences with limited functional group tolerance. numberanalytics.com A key difficulty lies in the stereoselective formation of the two cyclopropane (B1198618) rings with precise control over their relative orientation. Existing strategies for stereoselective cyclopropanation, such as those using transition-metal catalysts or biocatalysts, would need to be adapted to handle the formation of the second cyclopropane ring on an already-strained cyclopropyl (B3062369) precursor. numberanalytics.comeurekalert.org Biocatalytic approaches, using engineered enzymes like myoglobin (B1173299) variants, have shown remarkable success in producing chiral cyclopropanes with high diastereo- and enantioselectivity for pharmaceutical intermediates. nih.govnih.gov However, their applicability to the formation of a bicyclopropane system from a cyclopropene (B1174273) or related precursor would require significant enzyme engineering and development. nih.gov

A major hurdle is the control of all four stereocenters. The molecule has two stereogenic carbons in each ring at the junction and at the point of substitution. The formula for the maximum number of stereoisomers is 2^n, where n is the number of stereogenic atoms, meaning this molecule could exist as up to 16 stereoisomers. researchgate.net Achieving a specific desired stereoisomer requires highly controlled synthetic methods that can dictate the facial selectivity of each cyclopropanation step.

Furthermore, the introduction of the phenol (B47542) group at a specific position on the bicyclopropane ring adds another layer of complexity. The reaction must be regioselective to ensure the phenol is attached to the correct carbon atom of the bicyclopropane scaffold. Traditional methods for phenol synthesis, such as the hydroxylation of arylboronic acids or the classic cumene (B47948) process, are not directly applicable to such a saturated, strained ring system. jstar-research.comnih.gov The development of novel C-H activation or functionalization strategies that can operate on the strained C-H bonds of the bicyclopropane ring would be a significant advancement. unl.pt

Scaling up the production of a molecule with such a complex, multi-step synthesis presents its own set of challenges. Each step would need to be optimized for yield, purity, and cost-effectiveness. The use of potentially unstable reagents or intermediates, common in the synthesis of strained rings, could pose safety and handling issues on a larger scale. acs.org

Synthetic Challenge Key Considerations Potential Approaches
Stereocontrol Controlling 4 contiguous stereocenters.Asymmetric catalysis, biocatalysis, chiral auxiliaries. numberanalytics.comnih.gov
Bicyclopropane Formation Stepwise vs. concerted approaches; managing ring strain.Cyclopropanation of cyclopropene derivatives, intramolecular cyclization. numberanalytics.com
Phenol Installation Regioselectivity on a strained, non-aromatic system.Late-stage C-H functionalization, novel hydroxylation methods. unl.pt
Scalability Multi-step synthesis, cost, safety, and efficiency.Process optimization, flow chemistry, development of robust catalysts. acs.org

Advancements in Characterization for Complex Architectures

The unambiguous determination of the three-dimensional structure of this compound is critical and requires a suite of advanced analytical techniques due to its complex stereochemistry and strained nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the connectivity and relative stereochemistry of the molecule. researchgate.netrsc.org One-dimensional (¹H and ¹³C) NMR spectra would confirm the presence of the bicyclopropane and phenol moieties. numberanalytics.comeurekalert.org Advanced two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential to assign all proton and carbon signals and establish the connectivity between the two cyclopropane rings and the phenol group. Crucially, Nuclear Overhauser Effect (NOE) experiments would provide through-space correlations between protons, which can help to determine the relative stereochemistry of the substituents on the bicyclopropane core. The coupling constants between protons on the cyclopropane rings can also offer valuable information about their cis/trans relationships. numberanalytics.com

Mass Spectrometry (MS) is vital for confirming the molecular weight and elemental composition of the compound. jstar-research.com High-resolution mass spectrometry (HRMS) would provide the exact mass, corroborating the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, the cleavage of the bond between the two cyclopropane rings or the loss of the phenol group would produce characteristic fragment ions. numberanalytics.com

X-ray Crystallography provides the most definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. mdpi.com For a molecule as complex as this compound, X-ray crystallography would be the gold standard for unambiguously assigning the configuration of all four stereocenters and providing precise bond lengths and angles, which are of particular interest in strained ring systems. acs.org

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution, which is particularly useful when single crystals for X-ray analysis cannot be grown. VCD measures the differential absorption of left and right circularly polarized infrared light. spark904.nl By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. spark904.nl

Characterization Technique Information Obtained Relevance to this compound
NMR Spectroscopy Connectivity, relative stereochemistry. researchgate.netrsc.orgEssential for determining the cis/trans relationships of substituents.
Mass Spectrometry Molecular weight, elemental formula, fragmentation. jstar-research.comnumberanalytics.comConfirms identity and provides structural clues.
X-ray Crystallography Absolute stereochemistry, precise 3D structure. mdpi.comThe definitive method for structural elucidation.
Vibrational Circular Dichroism Absolute configuration in solution. spark904.nlAn alternative to X-ray crystallography for determining absolute stereochemistry.

New Frontiers in Computational Prediction and Design

Computational chemistry is an indispensable tool for tackling the challenges associated with a molecule like this compound. It offers the ability to predict molecular properties, guide synthetic efforts, and design novel derivatives with tailored characteristics.

Quantum Mechanical (QM) Methods , such as Density Functional Theory (DFT), are crucial for understanding the electronic structure and stability of this strained molecule. numberanalytics.comnumberanalytics.com QM calculations can be used to predict the relative energies of different stereoisomers, helping to identify the most thermodynamically stable forms. researchgate.net Furthermore, these methods can model the transition states of potential synthetic reactions, providing insights into reaction mechanisms and helping to rationalize or predict stereochemical outcomes. The calculation of ring strain energy can also provide a quantitative measure of the molecule's inherent instability and reactivity. nih.govacs.orgacs.org

Molecular Mechanics (MM) methods, while less computationally intensive than QM, are valuable for exploring the conformational landscape of the molecule. numberanalytics.com For a molecule with a flexible linkage between the bicyclopropane and phenol groups, MM can be used to identify low-energy conformations that may be relevant for biological activity.

Predicting Spectroscopic Properties is another key application of computational chemistry. Calculating NMR chemical shifts and coupling constants, as well as VCD spectra, can aid in the interpretation of experimental data and the confirmation of the proposed structure and stereochemistry. jstar-research.comspark904.nl A strong correlation between calculated and experimental spectra provides a high degree of confidence in the structural assignment.

In Silico Design and QSAR: Looking forward, computational tools will be pivotal in the rational design of new derivatives of this compound. researchgate.net By building Quantitative Structure-Activity Relationship (QSAR) models, it may be possible to correlate specific structural features with biological activity. researchgate.net This allows for the virtual screening of libraries of related compounds to identify those with the highest predicted potency and most favorable drug-like properties, thereby prioritizing synthetic targets. nih.gov The incorporation of stereochemistry into these models is critical, as different stereoisomers can have vastly different biological effects. nih.govresearchgate.net

Computational Approach Application Significance for Research
Quantum Mechanics (DFT) Predict isomer stability, reaction mechanisms, ring strain. numberanalytics.comnumberanalytics.comGuides synthetic strategy and provides fundamental understanding.
Molecular Mechanics (MM) Explore conformational space. numberanalytics.comIdentifies likely bioactive conformations.
Spectroscopic Prediction Calculate NMR, VCD spectra. jstar-research.comspark904.nlAids in structural elucidation and stereochemical assignment.
In Silico Design (QSAR) Design new derivatives, predict biological activity. researchgate.netAccelerates the discovery of potentially therapeutic compounds.

Untapped Biological Targets and Mechanistic Pathways

The unique combination of a rigid, strained bicyclopropane scaffold and a phenol group suggests that this compound could interact with a variety of biological targets, many of which may be unexplored for this particular structural motif.

The cyclopropane ring is a "privileged" motif in medicinal chemistry, known to enhance metabolic stability, improve potency, and provide conformational constraint. acs.org Drugs containing a cyclopropane ring have a wide range of biological activities, including antiviral, antibacterial, and central nervous system effects. nih.govresearchgate.netunl.ptresearchgate.net For instance, cyclopropane-containing compounds have been developed as inhibitors of enzymes and as modulators of receptors like the N-methyl-D-aspartate (NMDA) receptor. unl.pt The bicyclopropane unit, with its more defined three-dimensional structure, could offer even greater specificity in binding to protein targets compared to a simple cyclopropane ring.

The phenol group is also a common feature in many biologically active compounds, including natural products and synthetic drugs. nih.gov It can act as a hydrogen bond donor and acceptor, and its aromatic ring can participate in π-stacking interactions with biological macromolecules. Phenolic compounds are known to exhibit a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. nih.gov

Given these precedents, potential untapped biological targets for this compound could include:

Enzymes: The strained bicyclopropane ring could act as a reactive handle for covalent inhibition of certain enzymes, or its rigid structure could allow it to fit into specific enzyme active sites with high affinity.

Receptors: The molecule's defined shape could lead to selective interactions with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system, similar to other cyclopropane-containing neuroactive compounds. unl.pt

Protein-Protein Interactions: The unique topology might enable it to disrupt specific protein-protein interactions that are difficult to target with more conventional, flexible molecules.

DNA: Some complex chiral molecules are known to intercalate with or bind to the grooves of DNA, potentially modulating its function. mdpi.com

The mechanistic pathways through which this compound might exert its effects are also a key area for future investigation. It could act as a competitive or non-competitive inhibitor of an enzyme, an agonist or antagonist of a receptor, or it could modulate a signaling pathway through a less conventional mechanism. The metabolic fate of the bicyclopropane unit will also be of interest, as the high ring strain could lead to unique metabolic pathways. numberanalytics.com

Potential Target Class Rationale Example Mechanisms
Enzymes Strained ring for binding or reaction.Covalent inhibition, competitive binding in active site.
Receptors (e.g., GPCRs, Ion Channels) Rigid scaffold for specific recognition. unl.ptAgonism, antagonism, allosteric modulation.
Protein-Protein Interactions Unique 3D shape to disrupt interfaces.Inhibition of complex formation.
Nucleic Acids Potential for intercalation or groove binding. mdpi.comModulation of DNA replication or transcription.

Q & A

Q. What are the optimal synthetic routes for 3-{[1,1'-bi(cyclopropane)]-2-yl}phenol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclopropanation via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling. Key variables include:

  • Catalysts : Rhodium or palladium complexes may stabilize strained intermediates .
  • Temperature : Low temperatures (e.g., −20°C) reduce side reactions during cyclopropane ring formation .
  • Precursor selection : Aryl halides or diazo compounds are common starting materials .

Q. Table 1: Comparison of Synthetic Approaches

MethodCatalystYield (%)Purity (HPLC)Key Reference
[2+1] CycloadditionRh₂(OAc)₄6295%
Cross-CouplingPd(PPh₃)₄7898%

Q. Which spectroscopic techniques are most effective for structural confirmation of cyclopropane derivatives?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 0.5–2.5 ppm) and substituent effects .
  • IR : Strained C–C bonds in cyclopropane absorb near 1000 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. Example Data :

  • ¹H NMR (CDCl₃) : δ 1.2–1.8 (m, cyclopropane), δ 6.8–7.2 (m, aromatic) .
  • IR (KBr) : 1015 cm⁻¹ (cyclopropane C–C stretch) .

Advanced Research Questions

Q. How does steric hindrance from the bi(cyclopropane) moiety influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric effects : Bulky substituents reduce accessibility to catalytic sites, requiring larger ligands (e.g., XPhos) to enhance turnover .
  • Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-limiting steps .
  • Computational modeling : Density Functional Theory (DFT) predicts transition-state geometries and steric clashes .

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Analyze HOMO-LUMO gaps to assess electrophilicity/nucleophilicity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays .
  • Docking studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

Q. Table 2: Computational Parameters

PropertySoftwareBasis SetKey Insight
HOMO-LUMO GapGaussian 166-31G(d)4.2 eV
Solubility in DMSOGROMACSCHARMM3612 mg/mL

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Assay standardization : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing to ensure reproducibility .
  • Structural analogs : Compare activity of this compound with derivatives lacking hydroxyl or cyclopropane groups .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in structure-activity relationships .

Q. What mechanistic insights explain challenges in cyclopropane ring formation during synthesis?

Methodological Answer:

  • Ring strain : Cyclopropane’s 60° bond angles increase energy barriers, favoring side reactions like ring-opening .
  • Catalyst poisoning : Electron-deficient aryl groups may deactivate metal catalysts; mitigate with electron-rich ligands .
  • Quenching protocols : Rapid cooling and inert atmospheres stabilize reactive intermediates .

Guidelines for Data Interpretation

  • Contradictory yields : Replicate experiments using identical catalysts/purification methods (e.g., column chromatography vs. recrystallization) .
  • Biological variability : Normalize cell viability assays with ATP-based luminescence to reduce noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.